1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Another imidazole derivative with different substituents.
4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one: A simpler imidazole derivative with methyl groups instead of phenyl groups.
Uniqueness
1-acetyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of acetyl, methyl, and phenyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
6444-56-0 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-acetyl-3-methyl-4,5-diphenylimidazol-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)20-17(15-11-7-4-8-12-15)16(19(2)18(20)22)14-9-5-3-6-10-14/h3-12H,1-2H3 |
InChI Key |
PTEHQQNPWLKMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=C(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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